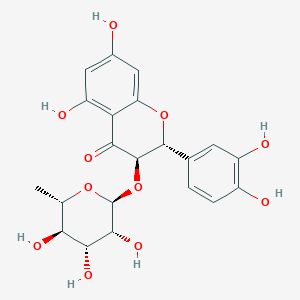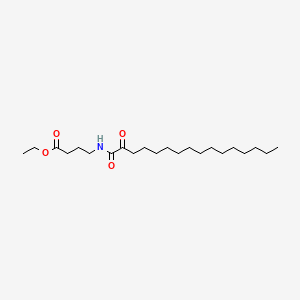
4-((1,2-二氧十六烷基)氨基)丁酸乙酯
描述
AX 048 is a potent inhibitor of calcium-dependent phospholipase A2, specifically targeting group IVA phospholipase A2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the synthesis of prostaglandins and leukotrienes. AX 048 has demonstrated significant efficacy in reducing thermal hyperalgesia, making it a valuable compound in pain research and inflammation studies .
科学研究应用
AX 048 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of calcium-dependent phospholipase A2 and its role in lipid metabolism.
Biology: Employed in studies investigating the role of phospholipase A2 in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and pain, such as arthritis and neuropathic pain.
Industry: Utilized in the development of anti-inflammatory drugs and pain relievers .
作用机制
AX 048 exerts its effects by inhibiting the activity of calcium-dependent phospholipase A2. This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, AX 048 reduces the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects. The molecular target of AX 048 is the active site of calcium-dependent phospholipase A2, where it binds and prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids .
生化分析
Biochemical Properties
AX-048 plays a crucial role in biochemical reactions by inhibiting the activity of cPLA2. This enzyme is responsible for the selective release of arachidonic acid from membrane phospholipids, which is a key step in the synthesis of prostaglandins and leukotrienes . AX-048 demonstrates 50% inhibition of cPLA2 at a mole fraction of 0.022 . Additionally, AX-048 does not inhibit cyclooxygenase (COX) activity or interfere with central cannabinoid receptor signaling at concentrations as high as 30 µM . This specificity makes AX-048 a valuable tool for studying the role of cPLA2 in various biochemical pathways.
Cellular Effects
AX-048 has notable effects on various types of cells and cellular processes. By inhibiting cPLA2, AX-048 reduces the release of arachidonic acid, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This reduction in inflammatory mediators can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rat hind paw, pretreatment with AX-048 dose-dependently reduced thermal hyperalgesia . This indicates that AX-048 can modulate pain responses and inflammatory processes at the cellular level.
Molecular Mechanism
The molecular mechanism of AX-048 involves its binding to and inhibition of cPLA2. This enzyme is known for its role in the hydrolysis of membrane phospholipids to release arachidonic acid . By inhibiting cPLA2, AX-048 prevents the formation of arachidonic acid, thereby reducing the downstream synthesis of prostaglandins and leukotrienes . This inhibition is achieved without affecting COX activity or central cannabinoid receptor signaling, highlighting the specificity of AX-048’s action . The binding interactions between AX-048 and cPLA2 are critical for its inhibitory effects and subsequent biochemical outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AX-048 have been observed to change over time. The stability and degradation of AX-048 are important factors that influence its long-term effects on cellular function. Studies have shown that AX-048 remains stable under specific storage conditions, with a stability of up to four years when stored at -20°C . In in vitro and in vivo studies, the temporal effects of AX-048 on cellular function have been monitored, revealing that its inhibitory effects on cPLA2 and subsequent reduction in inflammatory mediators are sustained over time .
Dosage Effects in Animal Models
The effects of AX-048 vary with different dosages in animal models. In studies involving Sprague Dawley rats, AX-048 was administered intraperitoneally at dosages ranging from 0 to 30 mg/kg . The results showed a dose-dependent reduction in thermal hyperalgesia, with an effective dose (ED50) of 1.2 mg/kg . At higher doses, AX-048 continued to reduce escape latencies, indicating its efficacy in modulating pain responses
Metabolic Pathways
AX-048 is involved in metabolic pathways related to the inhibition of cPLA2. By preventing the release of arachidonic acid, AX-048 indirectly affects the metabolic flux of prostaglandin and leukotriene synthesis . The interaction of AX-048 with cPLA2 and its subsequent inhibition play a crucial role in regulating the levels of these metabolites. Additionally, the involvement of AX-048 in these pathways highlights its potential impact on inflammatory and pain-related processes.
Transport and Distribution
The transport and distribution of AX-048 within cells and tissues are influenced by its interactions with specific transporters and binding proteins. AX-048 is known to be soluble in various solvents, including DMF, DMSO, and ethanol . This solubility facilitates its distribution within cellular compartments and tissues. The localization and accumulation of AX-048 are critical for its inhibitory effects on cPLA2 and subsequent biochemical outcomes.
Subcellular Localization
The subcellular localization of AX-048 is primarily associated with its target enzyme, cPLA2. This enzyme is found in the cytosol and is known for its role in the hydrolysis of membrane phospholipids . The interaction of AX-048 with cPLA2 within the cytosol is essential for its inhibitory effects. Additionally, any post-translational modifications or targeting signals that direct AX-048 to specific compartments or organelles can influence its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
AX 048 is synthesized through a series of chemical reactions involving the formation of an amide bond between a hexadecanoyl group and a butanoic acid derivative. The key steps include:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amide Bond Formation: Hexadecanoyl chloride is then reacted with ethyl 4-aminobutanoate in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The crude product is purified using column chromatography to obtain pure AX 048.
Industrial Production Methods
Industrial production of AX 048 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
AX 048 primarily undergoes the following types of reactions:
Hydrolysis: The ester group in AX 048 can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation: The amide bond in AX 048 can undergo oxidation to form the corresponding N-oxide derivative.
Reduction: The carbonyl groups in AX 048 can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Hydrolysis: Formation of 4-aminobutanoic acid and hexadecanoic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
相似化合物的比较
Similar Compounds
AX 007: Another inhibitor of calcium-dependent phospholipase A2 with similar efficacy but different chemical structure.
AX 015: A less potent inhibitor of calcium-dependent phospholipase A2 with a different mechanism of action.
AX 022: An inhibitor of a different isoform of phospholipase A2 with distinct pharmacological properties
Uniqueness of AX 048
AX 048 is unique due to its high potency and selectivity for group IVA phospholipase A2. It demonstrates a 50% inhibition of the enzyme at a mole fraction of 0.022, which is significantly lower than other similar compounds. Additionally, AX 048 has shown dose-dependent efficacy in reducing thermal hyperalgesia, making it a valuable compound for pain research .
属性
IUPAC Name |
ethyl 4-(2-oxohexadecanoylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQXKYWWJNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236282 | |
| Record name | AX-048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873079-69-7 | |
| Record name | AX-048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AX-048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AX-048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



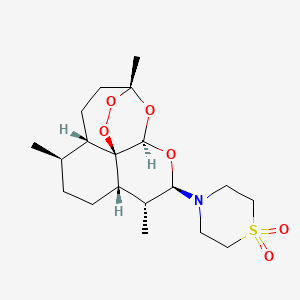
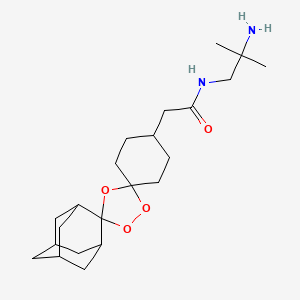
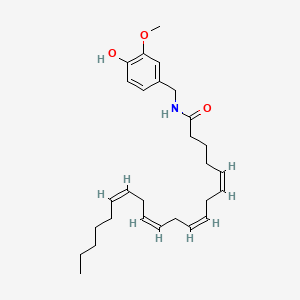

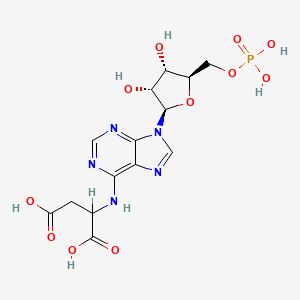
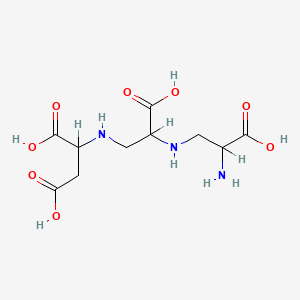
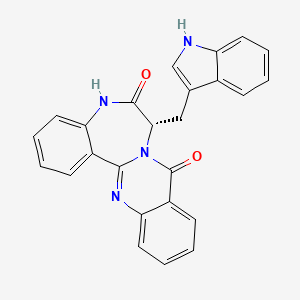
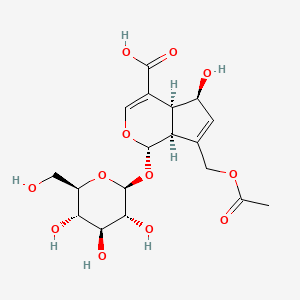

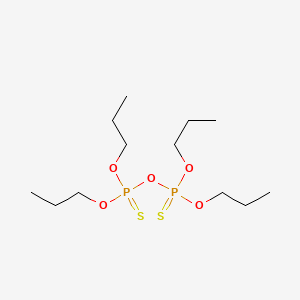
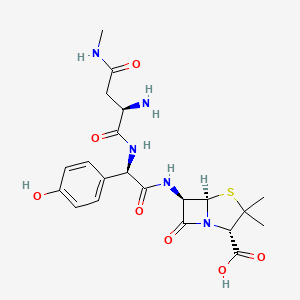
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
